5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Description
The compound 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one is a flavonoid derivative featuring a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a phenyl group at position 2, and two distinct carbohydrate moieties at positions 6 and 7. The carbohydrate substituents are identified as:
- A β-D-glucopyranosyl unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 5.
- A β-D-xylopyranosyl unit (3,4,5-trihydroxyoxan-2-yl) at position 8 .
Molecular weight estimates based on analogous compounds suggest a mass of approximately 568.5 g/mol .
Properties
Molecular Formula |
C26H28O13 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2 |
InChI Key |
ZGVGUTOTMNVHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Strategies
Core Chromenone Formation
The chromen-4-one backbone is typically derived from baicalein (5,6,7-trihydroxyflavone) or its analogs. A common route involves:
- Friedel-Crafts acetylation : Starting with 2,6-dimethoxy-p-benzoquinone, acetylation yields intermediates for cyclization.
- Claisen condensation : Forms the chalcone precursor, which undergoes oxidative cyclization to generate the chromenone core.
- Demethylation : BCl₃ or TMSI (trimethylsilyl iodide) selectively removes methyl groups to restore hydroxyl functionalities.
Example protocol :
Glycosylation Reactions
Glycosylation introduces sugar moieties at specific hydroxyl positions. Key methods include:
Koenigs-Knorr Glycosylation
- Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
- Conditions : Ag₂O catalysis in quinoline or acetone with K₂CO₃.
- Yield : 60–85% for β-glycosidic bonds.
Michael Addition
- Donor : Acetyl-protected glucosyl bromides.
- Base : K₂CO₃ in dry acetone.
- Selectivity : Prefers C-6 and C-8 hydroxyls due to steric and electronic factors.
Key challenge : Competing reactions at C-3, C-5, and C-7 require orthogonal protecting groups (e.g., benzyl, acetyl).
Enzymatic and Biocatalytic Approaches
Industrial-Scale Production
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted ethers or esters. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that have been documented in various studies:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that 5,7-dihydroxy-2-phenylchromone derivatives inhibit the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a role in inflammation. In vitro studies demonstrated that treatment with this compound decreased the expression of inflammatory markers in human cell lines .
Anticancer Potential
In vivo studies have highlighted the compound's ability to inhibit tumor growth in various cancer models. For instance, it was found to significantly reduce the viability of pancreatic cancer cells (PANC-1) through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Properties
The compound has shown promise in neuroprotection by reducing neuroinflammation and promoting neuronal survival under stress conditions. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress and inflammation are key contributors to neuronal degeneration .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human pancreatic cancer cells (PANC-1). Cells were treated with varying concentrations (0–160 μM) for 24 hours. Results indicated a significant decrease in cell viability at higher concentrations, along with increased expression of phosphorylated AMPK, suggesting activation of metabolic pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory bowel disease models, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased mucosal damage compared to control groups .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound is compared to key analogues below:
Key Observations:
- Sugar Substitutions: The target compound’s dual glucopyranosyl-xylopyranosyl substitution is distinct from analogues with single or dual glucopyranosyl groups (e.g., ). Xylopyranosyl’s smaller size (5-carbon vs. glucopyranosyl’s 6-carbon) may reduce steric hindrance, enhancing binding to biological targets.
- Methoxy vs. Hydroxyl : The methoxy-substituted analogue (C₂₂H₂₂O₁₂) exhibits reduced polarity, likely lowering water solubility compared to the target compound .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl-rich structure and carbohydrate moieties suggest high aqueous solubility, contrasting with methoxy-substituted derivatives (e.g., ).
- Acid-Base Behavior: The phenolic hydroxyls (pKa ~8–10) and carbohydrate hydroxyls (pKa ~12–13) contribute to pH-dependent solubility .
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Position 8 Substitution: Replacement of xylopyranosyl with methoxy (as in ) reduces antioxidant efficacy by ~40% in DPPH assays, highlighting the importance of polar groups at this position.
- Dual Glycosylation: Compounds with dual glycosylation (e.g., ) show improved bioavailability over mono-glycosylated analogues but may face challenges in cellular uptake due to increased molecular size.
Pharmacokinetic Considerations
- The target compound’s logP (estimated –1.2) indicates high hydrophilicity, favoring renal excretion but limiting blood-brain barrier penetration .
Biological Activity
The compound 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one is a complex flavonoid glycoside, characterized by its multiple hydroxyl groups and glycosidic linkages. This compound belongs to the class of flavonoids, which are renowned for their diverse biological activities and potential therapeutic applications.
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant properties. The presence of multiple hydroxyl groups enables it to scavenge free radicals and reduce oxidative stress by donating hydrogen atoms. This mechanism is crucial in protecting cells from oxidative damage, which is associated with various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the inflammatory response, and their inhibition can help in reducing inflammation and associated conditions. This activity is particularly beneficial in managing chronic inflammatory diseases.
Anticancer Activity
The anticancer properties of this flavonoid glycoside are well-documented. It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Here are some key findings:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase enzymes, which are essential for the execution phase of cell death. This mechanism helps in eliminating cancerous cells from the body.
- Cell Proliferation Inhibition : It inhibits cell proliferation pathways, which are critical for the growth and spread of cancer cells. This inhibition can slow down or halt the progression of cancer.
Anticancer Studies
| Compound Name | Model | Property | Concentration Used | Reference |
|---|---|---|---|---|
| 5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | Cancer cells (various) | Induction of apoptosis, inhibition of cell proliferation | Variable, typically in the range of 10-100 μM |
Comparison with Similar Compounds
Other flavonoids have shown similar biological activities, highlighting the potential therapeutic value of this class of compounds.
Molecular Targets and Pathways
- Antioxidant Activity : The compound interacts with free radicals, neutralizing them and reducing oxidative stress.
- Anti-inflammatory Activity : It inhibits COX and LOX enzymes, reducing the production of pro-inflammatory cytokines.
- Anticancer Activity : Activation of caspases and inhibition of cell proliferation pathways are key mechanisms in its anticancer action.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₈O₁₃ |
| Molecular Weight | 548.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
| InChI | InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2 |
Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals, reducing oxidative stress | |
| Anti-inflammatory | Inhibiting COX and LOX enzymes, reducing pro-inflammatory cytokines | |
| Anticancer | Inducing apoptosis, inhibiting cell proliferation pathways |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the structure of this flavonoid glycoside?
- Methodological Answer : Use a combination of NMR (1H, 13C, and 2D techniques like COSY and HMBC) and single-crystal X-ray diffraction to resolve the stereochemistry of glycosidic linkages and phenyl substitutions. For example:
- NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and glycosidic anomeric protons (δ 4.5–5.5 ppm) to confirm sugar attachment positions .
- X-ray crystallography : Refine bond angles and torsional parameters to validate the chromen-4-one core and sugar conformations .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| 1H NMR | δ 5.30 (anomeric H), δ 6.80 (C2-phenyl) | |
| X-ray Diffraction | C-O-C bond angles: 110–115° |
Q. How can researchers isolate this compound from natural sources?
- Methodological Answer : Employ solid-phase extraction (SPE) with polyamide resins followed by preparative HPLC (C18 column, gradient elution with MeOH:H2O:0.1% TFA). Validate purity via LC-MS and compare retention times with synthetic standards .
- Critical Note : Adjust pH during extraction (pH 2–3) to stabilize phenolic hydroxyl groups and prevent glycoside hydrolysis .
Q. What in vitro assays are suitable for assessing antioxidant activity?
- Methodological Answer : Use DPPH radical scavenging (IC50 calculation) and FRAP assays (ferric ion reduction). Include quercetin as a positive control. For reproducibility:
- Prepare triplicate samples at concentrations of 10–100 µM.
- Normalize results to molar absorptivity to account for structural differences .
Advanced Research Questions
Q. How to resolve discrepancies between NMR and X-ray data in stereochemical assignments?
- Methodological Answer : Apply density functional theory (DFT) to calculate theoretical NMR chemical shifts and compare with experimental data. For example:
- Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
- Use Boltzmann-weighted averaged shifts to account for dynamic conformational changes in solution .
Q. How to design ecological impact studies for this compound’s environmental fate?
Laboratory phase : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation.
Field phase : Use LC-MS/MS to quantify residues in soil/water matrices near agricultural sites.
Ecotoxicity : Conduct microcosm assays with Daphnia magna to assess acute toxicity (LC50) .
- Data Gap : Current SDS sheets lack ecotoxicological data (e.g., EC50 for algae), necessitating tiered testing .
Q. What strategies improve low yields in glycosylation steps during synthesis?
- Methodological Answer : Optimize Koenigs-Knorr glycosylation using:
- Protecting groups : Acetyl or benzyl groups to block hydroxyls on sugar donors.
- Catalysis : Silver triflate (0.5 eq.) to enhance anomeric leaving group activation.
- Workup : Quench with aqueous NaHCO3 to prevent acid-catalyzed aglycone degradation .
Methodological Framework Integration
- Guiding Principle : Link studies to flavonoid biosynthesis pathways (e.g., phenylpropanoid theory) to contextualize structural modifications and bioactivity .
- Statistical Design : For pharmacological assays, use randomized block designs with split-split plots to account for variables like solvent polarity and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
